molecular formula C9H13N3 B1274436 6-Pyrrolidin-1-ylpyridin-3-amine CAS No. 92808-19-0

6-Pyrrolidin-1-ylpyridin-3-amine

Cat. No. B1274436
CAS RN: 92808-19-0
M. Wt: 163.22 g/mol
InChI Key: PURAXXHYQSQHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Pyrrolidin-1-ylpyridin-3-amine is a compound that is part of a broader class of pyridine derivatives, which are of significant interest in the field of chemistry due to their potential applications in various domains, including medicinal chemistry and material science. The compound itself is characterized by the presence of a pyridine ring substituted with a pyrrolidinyl group, which can influence its chemical behavior and interaction with other molecules.

Synthesis Analysis

The synthesis of related pyridine derivatives has been reported in the literature. For instance, the synthesis of 2,6-bis(pyrrolidin-2-yl)pyridine has been achieved, and its isomers have been separated . Similarly, the synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine has been characterized by various analytical techniques, confirming the structure of the synthesized compound . These syntheses often involve multistep reactions, including condensation and reduction processes, as seen in the synthesis of a series of N-(pyrrol-2-yl)amines .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often confirmed using techniques such as NMR, FTIR, UV-Vis, mass spectrometry, and X-ray diffraction. For example, the crystal structure of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was elucidated using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds and a three-dimensional network stabilized by C-H…π and N-H…π-facial hydrogen bonds . Similarly, the crystal structure and DFT study of N-(6-(diphenylamino)pyridin-2-yl)-N-phenylacetamide provided insights into the planarity of the amine and amide units and the conjugation between the diphenylamino group and the pyridine ring .

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the substituents on the pyridine ring. For instance, the formation of very stable Cu2+ complexes with 2,6-bis(pyrrolidin-2-yl)pyridine has been observed, which suggests that the pyrrolidinyl group can significantly affect the coordination chemistry of the pyridine core . The synthesis of N-(pyrrol-2-yl)amines also demonstrates the potential of these compounds to undergo further chemical transformations, such as solvent-free condensation and reduction, to yield a variety of structurally diverse molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The presence of hydrogen bonding and π-π stacking interactions, as discussed in the context of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, can influence the compound's solubility, melting point, and overall stability . The supramolecular characteristics of these compounds are crucial for understanding their behavior in different environments and their potential applications.

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

6-Pyrrolidin-1-ylpyridin-3-amine plays a critical role in various chemical syntheses and reaction mechanisms. It is utilized in C-H functionalization of cyclic amines where it undergoes redox-annulations with α,β-unsaturated carbonyl compounds. This process involves carboxylic acid-promoted generation of a conjugated azomethine ylide followed by 6π-electrocyclization, sometimes leading to tautomerization. The resulting ring-fused pyrrolines are then readily oxidized to the corresponding pyrroles or reduced to pyrrolidines (Kang et al., 2015). Additionally, pyrrolidine and related amines undergo asymmetric A3 reactions in the presence of copper iodide and a cocatalyst, resulting in the formation of propargylamines and, subsequently, allenes without loss of enantiopurity (Zhao & Seidel, 2015).

Biological Molecules and Pharmaceutical Applications

6-Pyrrolidin-1-ylpyridin-3-amine derivatives have been identified as potent and functionally active MCH-R1 antagonists, demonstrating significant biological activity. One compound with high affinity demonstrated good oral bioavailability and in vivo efficacy in rats (Huang et al., 2005). This emphasizes the importance of these derivatives in pharmaceutical research and development.

Material Science and Catalysis

In material science, pyrrolidines and derivatives have diverse applications. For instance, certain pyrrolidines and pyrrolidinones are used as intermediates, wetting agents, and solvents with relatively low toxicity. The monomer 1-vinyl-2-pyrrolidinone, derived from 2-pyrrolidinone, is especially notable for its wide usage (Anderson & Liu, 2000). Furthermore, pyrrolidines are synthesized via various innovative methods, contributing to advancements in organic chemistry and offering new approaches for their formation (Pandiancherri, 2019). Also, the oxidative transformation of cyclic amines to lactams, important chemical feedstocks, is catalyzed by ceria-supported nanogold, highlighting the role of 6-Pyrrolidin-1-ylpyridin-3-amine in catalysis and chemical transformation processes (Dairo et al., 2016).

Advanced Synthesis Techniques

Innovative synthesis techniques involving 6-Pyrrolidin-1-ylpyridin-3-amine lead to the production of complex molecules. For example, scandium, yttrium, and lanthanum complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand are synthesized, characterized, and used for Z-selective catalytic linear dimerization of phenylacetylenes, showcasing the compound's versatility in synthetic chemistry (Ge et al., 2009).

Safety And Hazards

The safety data sheet for 6-Pyrrolidin-1-ylpyridin-3-amine indicates that it may pose certain hazards. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-pyrrolidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURAXXHYQSQHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397843
Record name 6-pyrrolidin-1-ylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Pyrrolidin-1-ylpyridin-3-amine

CAS RN

92808-19-0
Record name 6-pyrrolidin-1-ylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(pyrrolidin-1-yl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine 5-nitro-2-pyrrolidin-1-yl-pyridine (5.6 g, 29 mmol), palladium hydroxide (1.96 g, 35 wt. %), ammonium formate (9.1 g, 145 mmol), 1N HCl/Et2O (41 ml), in methanol (289 ml) and stir. Heat reaction mixture to reflux for 1 hour. Cool reaction mixture and add carbon to decolorize. Filter the solution through celite, add 50 ml of saturated NaHCO3, and evaporate in vacuo to remove the methanol and ether. Extract the residue 3 times into CH2Cl2 from saturated NaHCO3, dry over Na2SO4, and evaporate in vacuo to obtain 6-pyrrolidin-1-yl-pyridin-3-ylamine. Mass spec.: M+1=164 (AP+).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
289 mL
Type
solvent
Reaction Step One
Quantity
1.96 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Around-bottom flask, containing a solution of 5-nitro-2-(pyrrolidin-1-yl)pyridine (compound 40.1, 1.93 g, 10.00 mmol, 1.00 equiv) in ethanol (30 mL) was purged with nitrogen. Palladium on carbon (0.4 g, 10%, 60% water) was added. After further purging the system with nitrogen, the atmosphere was changed to hydrogen and the resulting mixture was stirred overnight at room temperature. After purging the system with nitrogen, the solids were filtered off and the filtrate was concentrated under reduced pressure and dried to yield 1.6 g (98%) of the title compound as a brown solid.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

5-Nitro-2-(pyrrolidin-1-yl)pyridine (9.52 g, 49.3 mmol) was dissolved in THF (50 mL) and DMF (40 mL) and added to a pressure bottle containing Raney-nickel 2800, water slurry (45%) (9.52 g, 162 mmol). The mixture was stirred for 2 hours at 30 psi under H2 gas. The solution was filtered through a nylon membrane, washed with CH3OH and the filtrate concentrated in vacuo to give the title compound (7.78 g, 97%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.81-1.91 (m, 4H) 3.17-3.29 (m, 4H) 4.30 (s, 2H) 6.25 (d, J=8.7, 1H), 6.90 (dd, J=2.8, 8.7, 1H), 7.55 (d, J=2.6, 1H); MS (ESI) m/z 164 (M+H)+.
Quantity
9.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.